molecular formula C10H14ClN B11911057 8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11911057
M. Wt: 183.68 g/mol
InChI Key: CSMZWQMEGAORSG-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding isoquinoline derivative.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitrating agents.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated tetrahydroisoquinoline derivatives.

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an inhibitor of monoamine oxidase (MAO), thereby modulating neurotransmitter levels in the brain . Additionally, it may exhibit antioxidant properties, scavenging free radicals and protecting neuronal cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other tetrahydroisoquinoline derivatives.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9-5-6-11-7-10(8)9;/h2-4,11H,5-7H2,1H3;1H

InChI Key

CSMZWQMEGAORSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNCCC2=CC=C1.Cl

Origin of Product

United States

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